molecular formula C17H15NO2 B11856864 2-(Dimethylamino)-8-phenylchromone CAS No. 83767-03-7

2-(Dimethylamino)-8-phenylchromone

Cat. No.: B11856864
CAS No.: 83767-03-7
M. Wt: 265.31 g/mol
InChI Key: QUITTZPTEMTSCS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-8-phenylchromone is an organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a dimethylamino group at the second position and a phenyl group at the eighth position of the chromone structure, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-8-phenylchromone typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with dimethylamine and benzaldehyde in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the chromone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-8-phenylchromone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone ring to dihydrochromone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromone derivatives.

    Substitution: Various substituted chromones depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-8-phenylchromone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-8-phenylchromone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the chromone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethanol
  • 2-(Dimethylamino)ethyl chloride

Comparison

2-(Dimethylamino)-8-phenylchromone is unique due to its specific substitution pattern on the chromone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

83767-03-7

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-(dimethylamino)-8-phenylchromen-4-one

InChI

InChI=1S/C17H15NO2/c1-18(2)16-11-15(19)14-10-6-9-13(17(14)20-16)12-7-4-3-5-8-12/h3-11H,1-2H3

InChI Key

QUITTZPTEMTSCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C2=C(O1)C(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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